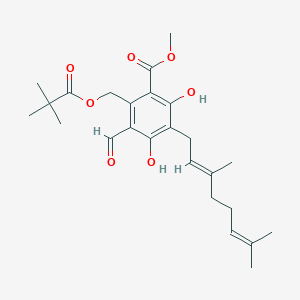
methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as aldehyde, hydroxyl, and ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate typically involves multiple steps:
Formation of the core benzoate structure: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the formyl group: This step can be performed using a Vilsmeier-Haack reaction, where the aromatic ring is formylated using a mixture of dimethylformamide and phosphorus oxychloride.
Addition of the dimethylocta-2,6-dien-1-yl group: This can be achieved through a Heck reaction, where an alkene is coupled with an aryl halide in the presence of a palladium catalyst.
Esterification and hydroxylation: The final steps involve esterification to introduce the pivaloyloxy group and hydroxylation to add the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available starting materials.
化学反应分析
Types of Reactions
Oxidation: The aldehyde group in the compound can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can also be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride for conversion to chlorides, followed by reaction with amines.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of halides or amines.
科学研究应用
Medicinal Chemistry: Due to its complex structure and multiple functional groups, this compound can serve as a lead compound for the development of new pharmaceuticals. Its potential biological activities could be explored for therapeutic applications.
Materials Science: The compound’s unique structure may impart interesting physical properties, making it useful in the development of new materials such as polymers or coatings.
Biological Studies: The compound can be used as a probe to study various biological processes, particularly those involving the functional groups present in the molecule.
作用机制
The mechanism of action of methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxybenzoate: Lacks the pivaloyloxy group, which may affect its physical and chemical properties.
Methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-methylbenzoate: Has a methyl group instead of the pivaloyloxy group, which could influence its reactivity and biological activity.
Uniqueness
The presence of the pivaloyloxy group in methyl (E)-3-(3,7-dimethylocta-2,6-dien-1-yl)-5-formyl-2,4-dihydroxy-6-((pivaloyloxy)methyl)benzoate imparts unique steric and electronic properties to the molecule, potentially enhancing its stability and reactivity compared to similar compounds.
属性
分子式 |
C25H34O7 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
methyl 5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-(2,2-dimethylpropanoyloxymethyl)-3-formyl-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C25H34O7/c1-15(2)9-8-10-16(3)11-12-17-21(27)18(13-26)19(14-32-24(30)25(4,5)6)20(22(17)28)23(29)31-7/h9,11,13,27-28H,8,10,12,14H2,1-7H3/b16-11+ |
InChI 键 |
AEXPOCUESWSBMG-LFIBNONCSA-N |
手性 SMILES |
CC(=CCC/C(=C/CC1=C(C(=C(C(=C1O)C(=O)OC)COC(=O)C(C)(C)C)C=O)O)/C)C |
规范 SMILES |
CC(=CCCC(=CCC1=C(C(=C(C(=C1O)C(=O)OC)COC(=O)C(C)(C)C)C=O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Carbamic acid, N-[1,1'-biphenyl]-2-yl-, 1-[3-[[2-chloro-4-(hydroxymethyl)-5-methoxyphenyl]amino]-3-oxopropyl]-4-piperidinyl ester](/img/structure/B11829571.png)


![(R)-5-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11829599.png)
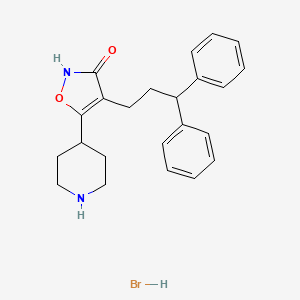
![6-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11829607.png)

![6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11829621.png)
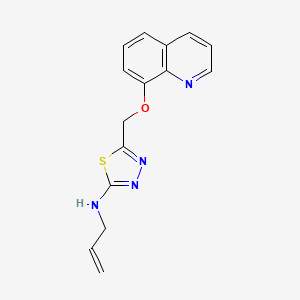
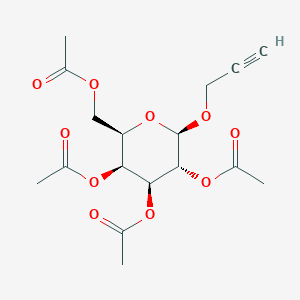
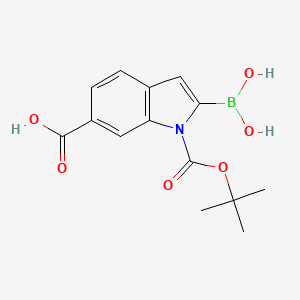
![(E)-tert-butyl (4-(allyloxy)benzo[b]thiophen-2-yl)(amino)methylenecarbamate](/img/structure/B11829637.png)
![6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11829660.png)
